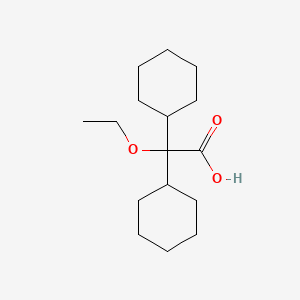
Acetic acid, dicyclohexylethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, dicyclohexylethoxy- is a chemical compound with the molecular formula C16H28O2 It is a derivative of acetic acid where the hydrogen atoms of the ethoxy group are replaced by dicyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dicyclohexylethoxy- typically involves the esterification of acetic acid with dicyclohexylethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of acetic acid, dicyclohexylethoxy- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of acetic acid and dicyclohexylethanol into the reactor, along with the acid catalyst. The reaction mixture is then heated and the product is continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, dicyclohexylethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dicyclohexylethoxyacetic acid.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Dicyclohexylethoxyacetic acid.
Reduction: Dicyclohexylethanol.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, dicyclohexylethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of acetic acid, dicyclohexylethoxy- involves its interaction with various molecular targets. In ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of acetic acid and dicyclohexylethanol. The molecular pathways involved include the formation of a tetrahedral intermediate and subsequent breakdown to the final products.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, cyclohexylethoxy-: Similar structure but with only one cyclohexyl group.
Acetic acid, dicyclohexylmethoxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Acetic acid, dicyclohexylpropoxy-: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
Acetic acid, dicyclohexylethoxy- is unique due to the presence of two cyclohexyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where stability and resistance to hydrolysis are important.
Propiedades
Número CAS |
101726-03-8 |
|---|---|
Fórmula molecular |
C16H28O3 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
2,2-dicyclohexyl-2-ethoxyacetic acid |
InChI |
InChI=1S/C16H28O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H,17,18) |
Clave InChI |
XYFAHARHQXATDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1CCCCC1)(C2CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



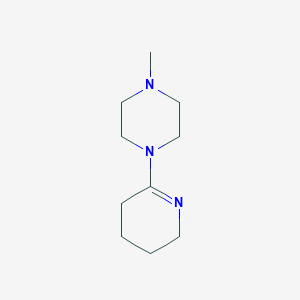
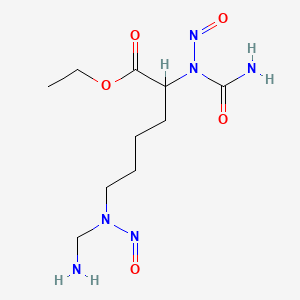
![Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B15342616.png)
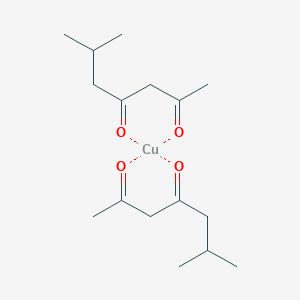
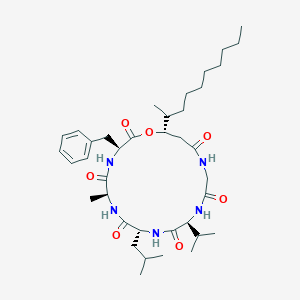
![[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride](/img/structure/B15342634.png)
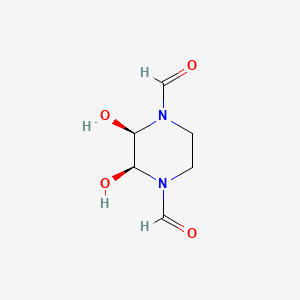

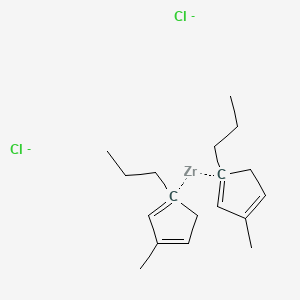
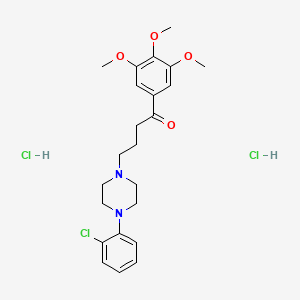

![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
